molecular formula C24H32O15 B1333626 Hexa-O-acetylmaltal CAS No. 67314-34-5

Hexa-O-acetylmaltal

Cat. No.: B1333626
CAS No.: 67314-34-5
M. Wt: 560.5 g/mol
InChI Key: RCDAESHZJBZWAW-LYDSDTOKSA-N
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Description

Preparation Methods

Hexa-O-acetylmaltal can be synthesized through several methods. One common synthetic route involves the acetylation of maltal using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The product is then purified through recrystallization or chromatography to obtain high purity this compound .

In industrial production, the process may involve large-scale acetylation using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Hexa-O-acetylmaltal undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.

Scientific Research Applications

Hexa-O-acetylmaltal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions.

    Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways.

    Industry: In the industrial sector, this compound is used as an additive in food and cosmetic products.

Mechanism of Action

The mechanism of action of Hexa-O-acetylmaltal involves its interaction with specific molecular targets and pathways. It primarily acts by modulating the activity of enzymes involved in carbohydrate metabolism. The acetyl groups on the molecule enhance its binding affinity to these enzymes, leading to altered enzymatic activity and subsequent metabolic effects . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Hexa-O-acetylmaltal is unique compared to other similar compounds due to its specific acetylation pattern and resulting physicochemical properties. Similar compounds include:

This compound stands out due to its balanced acetylation, providing a unique combination of stability, reactivity, and solubility, making it versatile for various applications .

Properties

IUPAC Name

[(2R,3S,4R)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDAESHZJBZWAW-LYDSDTOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370478
Record name Hexa-O-acetylmaltal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67314-34-5
Record name Hexa-O-acetylmaltal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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